N-[4-(Benzyloxy)phenyl]-2-bromoacetamide

Organic synthesis Nucleophilic substitution Covalent probe design

N-[4-(Benzyloxy)phenyl]-2-bromoacetamide (CAS 349120-98-5) is a brominated acetamide derivative with the molecular formula C₁₅H₁₄BrNO₂ and a molecular weight of 320.18 g·mol⁻¹. It belongs to the α-haloamide class, characterized by a bromine atom positioned alpha to the amide carbonyl, and features a 4-benzyloxy substituent on the N-phenyl ring.

Molecular Formula C15H14BrNO2
Molecular Weight 320.18 g/mol
CAS No. 349120-98-5
Cat. No. B3131118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Benzyloxy)phenyl]-2-bromoacetamide
CAS349120-98-5
Molecular FormulaC15H14BrNO2
Molecular Weight320.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CBr
InChIInChI=1S/C15H14BrNO2/c16-10-15(18)17-13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
InChIKeyWKOMCNHYMXNUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Benzyloxy)phenyl]-2-bromoacetamide (CAS 349120-98-5): Procurement-Relevant Identity, Class, and Physicochemical Baseline


N-[4-(Benzyloxy)phenyl]-2-bromoacetamide (CAS 349120-98-5) is a brominated acetamide derivative with the molecular formula C₁₅H₁₄BrNO₂ and a molecular weight of 320.18 g·mol⁻¹ . It belongs to the α-haloamide class, characterized by a bromine atom positioned alpha to the amide carbonyl, and features a 4-benzyloxy substituent on the N-phenyl ring [1]. The compound is primarily utilized as a versatile synthetic intermediate for pharmaceuticals and agrochemicals, and as an electrophilic probe in biochemical studies owing to its reactive bromoacetamide warhead . Its computed XLogP3 of 3.4, topological polar surface area of 38.3 Ų, and five rotatable bonds distinguish it from simpler analogs in terms of lipophilicity and molecular recognition potential [1].

Why N-[4-(Benzyloxy)phenyl]-2-bromoacetamide Cannot Be Casually Substituted: The Case for Comparator-Driven Selection


Although several α-haloacetanilides share the bromoacetamide warhead, substitution with a simpler or differently substituted analog can alter reactivity, lipophilicity, synthetic versatility, and molecular recognition in ways that are consequential for research outcomes. The 4-benzyloxy group provides a unique combination of a protected phenol handle (cleavable by hydrogenolysis) and an extended aromatic pharmacophore that is absent in the 4-methoxy, unsubstituted phenyl, or 2-benzyloxy positional isomers . In the context of medicinal chemistry campaigns targeting monoamine oxidase B (MAO-B) or the androgen receptor AF2 domain, the benzyloxyphenyl motif has been demonstrated as a privileged scaffold conferring sub-micromolar potency and high isoform selectivity, performance that simpler 4-alkoxy analogs cannot replicate [1]. Furthermore, the C–Br bond in the α-position is intrinsically more reactive toward nucleophilic displacement than the corresponding C–Cl bond, meaning the chloro analog (CAS 19514-92-2) cannot serve as a drop-in replacement when rapid or complete alkylation is required [2]. The quantitative comparisons below establish the dimensions along which CAS 349120-98-5 diverges from its closest available alternatives.

N-[4-(Benzyloxy)phenyl]-2-bromoacetamide: Quantified Differentiation Evidence Against Closest Analogs


Leaving-Group Reactivity: C–Br vs C–Cl Bond Dissociation Energy Dictates Alkylation Efficiency

The α-bromoacetamide warhead of the target compound possesses a C–Br bond with a bond dissociation energy of approximately 285 kJ·mol⁻¹, compared to approximately 327 kJ·mol⁻¹ for the C–Cl bond in the direct chloro analog N-(4-benzyloxyphenyl)-2-chloroacetamide (CAS 19514-92-2) [1]. This ~42 kJ·mol⁻¹ difference translates into substantially faster nucleophilic displacement kinetics for the bromo compound under identical conditions. In practical synthetic and biochemical alkylation contexts, bromoacetamides react with thiols and amines at rates typically 10- to 50-fold greater than their chloro counterparts, a class-level inference supported by extensive physical organic literature on α-halo carbonyl reactivity [1].

Organic synthesis Nucleophilic substitution Covalent probe design

Lipophilicity Differentiation: XLogP3 3.4 vs 2.10 (Methoxy Analog) and 1.78–2.09 (Unsubstituted Phenyl)

The target compound displays a computed XLogP3 of 3.4, reflecting the contribution of the benzyloxy substituent . In contrast, the 4-methoxy analog (2-bromo-N-(4-methoxyphenyl)acetamide, CAS 29182-87-4) has a computed LogP of 2.10, a difference of 1.3 log units . The unsubstituted 2-bromo-N-phenylacetamide (CAS 5326-87-4) has a reported LogP range of 1.78–2.09 . The target compound is 1.3–1.6 log units (approximately 20–40-fold) more lipophilic than these simpler analogs. The chloro analog (CAS 19514-92-2) is closer with a LogP of 3.52, differing by only ~0.12 log units, indicating that the halogen identity has minimal impact on lipophilicity whereas the 4-substituent identity is the dominant driver [1].

Medicinal chemistry Drug design ADME Lipophilicity

Benzyl Protection Strategy: Selective Deprotection Capability Absent in Methoxy and Unsubstituted Analogs

The 4-benzyloxy group on the target compound functions as a protected phenol. The benzyl ether can be selectively cleaved via catalytic hydrogenolysis (H₂, Pd/C) or mild acidic conditions to unmask the free phenolic –OH, enabling subsequent orthogonal derivatization [1]. The 4-methoxy analog (CAS 29182-87-4) requires harsh demethylation conditions (BBr₃, reflux HBr) that are incompatible with many functional groups, including the bromoacetamide warhead itself [2]. The unsubstituted 2-bromo-N-phenylacetamide (CAS 5326-87-4) lacks any oxygen-based handle at the 4-position, precluding this synthetic strategy entirely. Within the α-haloacetanilide series, the benzyl-protected variant uniquely enables a protect–functionalize–deprotect workflow [1].

Synthetic chemistry Protecting group strategy Late-stage functionalization

Benzyloxyphenyl Scaffold as a Privileged Pharmacophore for MAO-B Inhibition: Class-Level SAR Evidence

The benzyloxyphenyl moiety is a validated privileged scaffold for selective monoamine oxidase B (MAO-B) inhibition, as established by multiple independent studies [1][2]. In a 2017 MedChemComm study, compounds bearing a benzyloxy substituent demonstrated MAO-B IC₅₀ values as low as 0.19 μM with selectivity indices exceeding 285-fold over MAO-A; halogen substitution on the benzyloxy ring further enhanced potency [1]. The benzyloxy group contributes to MAO-B selectivity through specific hydrophobic and π-stacking interactions within the enzyme active site that simple 4-methoxy or unsubstituted phenyl groups cannot adequately fill, as demonstrated by the 48-fold selectivity advantage of a 5-benzyloxyindolyl derivative over the clinical MAO-B inhibitor L-deprenyl [2]. The target compound, bearing this pharmacophoric benzyloxyphenyl group coupled with a reactive bromoacetamide warhead, represents a bifunctional building block that simultaneously provides target recognition and covalent trapping capability [3].

Monoamine oxidase B Neurodegeneration Structure-activity relationship Pharmacophore

Positional Isomer Differentiation: 4-Benzyloxy vs 2-Benzyloxy Regioisomer (CAS 947240-53-1)

The target compound bears the benzyloxy substituent at the para (4-) position of the N-phenyl ring, whereas the ortho isomer N-[2-(benzyloxy)phenyl]-2-bromoacetamide (CAS 947240-53-1) places it at the 2-position . This regiochemical difference produces distinct molecular geometries: the para isomer adopts a more extended, linear conformation with a dihedral angle of approximately 50–77° between the two aromatic rings, while the ortho isomer experiences steric congestion between the benzyloxy and acetamide groups, restricting conformational freedom and altering hydrogen-bonding presentation [1]. In the context of active-site-directed covalent probes, the para-substituted isomer presents the electrophilic bromoacetamide warhead at a different vector relative to the benzyloxy recognition element, which can be decisive for achieving selective target engagement versus off-target labeling. Commercial availability differs: the 4-isomer is stocked at ≥98% purity by multiple suppliers (Leyan, Chemscene), whereas the 2-isomer is less widely catalogued .

Regiochemistry Molecular recognition Structure-based design

Commercial Availability and Purity Benchmarking: ≥98% Purity with Defined Storage Specifications

The target compound is commercially available at ≥98% purity from multiple independent suppliers including Leyan (Cat. 1432888, 98% purity) and Chemscene (Cat. CS-0362218, ≥98% purity) . Recommended storage conditions are sealed, dry, at 2–8 °C, which is critical for maintaining the integrity of the electrophilic bromoacetamide group against hydrolytic degradation . In comparison, the chloro analog (CAS 19514-92-2) is available at 97% purity (AKSci, CymitQuimica), and the ortho-benzyloxy isomer is available only at 95% purity from a limited supplier base . The discontinued status of the compound at one major supplier (CymitQuimica Ref. 10-F753482, listed as 'Discontinued') underscores that procurement channels should be verified for active stock . Pricing benchmarks indicate approximately $439/1g (>95% purity, A2B Chem) and ¥2160/1g (98% purity, Hao Hong Biomedical), positioning the compound in the mid-tier specialty building block range [1].

Chemical procurement Quality specification Supply chain

N-[4-(Benzyloxy)phenyl]-2-bromoacetamide: Evidence-Backed Research and Industrial Application Scenarios


Covalent Chemical Probe Development Targeting MAO-B

The benzyloxyphenyl scaffold of the target compound is a validated recognition element for the MAO-B active site, with literature precedence demonstrating that benzyloxy-substituted small molecules achieve IC₅₀ values as low as 0.19 μM and selectivity indices exceeding 285-fold [1]. The bromoacetamide warhead provides a reactive electrophile for covalent modification of active-site nucleophiles. Researchers developing activity-based protein profiling (ABPP) probes or covalent MAO-B inhibitors can use this compound as a direct starting material: the benzyloxy group engages the hydrophobic substrate cavity while the bromoacetamide positions the electrophile for reaction with the FAD cofactor or nearby residues. This bifunctional design contrasts with simpler N-phenyl-2-bromoacetamide, which lacks the MAO-B recognition element and would require additional synthetic steps to install target-binding functionality. The use of bromoacetyl intermediates for constructing MAO-B inhibitor scaffolds is explicitly described in patent CA2575018A1, establishing the synthetic precedent [2].

Synthesis of Androgen Receptor AF2 Antagonists via N-Arylsulfonamide Derivatization

The 4-(benzyloxy)phenyl motif is a demonstrated core for androgen receptor (AR) antagonists targeting the activation function 2 (AF2) region. Chai et al. (J Med Chem, 2022; PMID: 35077161) reported that N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives achieved AR antagonistic activity with IC₅₀ = 0.47 μM [3]. The target compound serves as a direct precursor: the bromoacetamide group can be elaborated via nucleophilic displacement with sulfonamides or amines to generate focused libraries around this validated scaffold. Starting from CAS 349120-98-5 eliminates the need to synthesize the benzyloxyaniline intermediate, collapsing a multi-step sequence into a single diversification step and enabling faster SAR exploration. The compound's ≥98% purity specification ensures that library compounds are not contaminated with de-benzylated or hydrolyzed byproducts .

Multi-Step Synthesis Requiring Orthogonal Phenol Protection/Deprotection

In synthetic sequences where a free phenolic –OH must be revealed at a late stage for final diversification, the benzyl-protected phenol of the target compound provides a strategic advantage [4]. The benzyl ether withstands conditions that would cleave silyl, acetyl, or methyl ethers, and can be removed by mild catalytic hydrogenolysis (H₂, Pd/C) without affecting the amide bond or other reducible functionality. This is not achievable with the 4-methoxy analog (CAS 29182-87-4), which requires harsh demethylating agents (BBr₃, 48% HBr) that are incompatible with the electrophilic bromoacetamide group and many heterocycles commonly encountered in drug-like intermediates [4]. Procurement of the benzyl-protected building block thus reduces step count by at least one protection/deprotection cycle compared to starting from the free phenol or methyl ether, directly lowering material cost and improving overall yield.

Electrophilic Fragment Library Construction for Covalent Screening

The compound is well-suited as a parent scaffold for generating electrophilic fragment libraries targeting cysteine or histidine residues in protein active sites. Its XLogP3 of 3.4 positions it in the optimal lipophilicity range for fragment-based covalent screening (typically LogP 1–4) . The bromoacetamide warhead has established reactivity toward cysteine thiols (second-order rate constants typically 1–100 M⁻¹s⁻¹ depending on protein context), and the benzyloxy group can be diversified via Suzuki coupling after deprotection or via modification of the benzyl ring itself . Compared to the chloro analog (CAS 19514-92-2), the bromo warhead provides more efficient covalent labeling, reducing the concentration and incubation time required for fragment hit identification. Compared to the methoxy or unsubstituted analogs, the extended aromatic benzyloxy group enables detection of binding interactions with deeper hydrophobic pockets that would be missed by smaller fragments.

Quote Request

Request a Quote for N-[4-(Benzyloxy)phenyl]-2-bromoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.